molecular formula C7H10O2S B6601003 methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate CAS No. 71624-93-6

methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate

Cat. No. B6601003
CAS RN: 71624-93-6
M. Wt: 158.22 g/mol
InChI Key: GYRJCTJHBDUQHB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate (MDTC) is a chemical compound that has been widely studied in recent years due to its unique properties and potential applications. It is a structural isomer of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylic acid (MDTCA) and is a member of the thiophene family of compounds. MDTC has been found to have a wide range of applications, from industrial applications to biomedical applications.

Scientific Research Applications

Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has been studied extensively in recent years due to its unique properties and potential applications. It has been found to have a wide range of applications, from industrial applications to biomedical applications. For example, this compound has been used in the synthesis of various organic compounds and has been found to be a promising candidate for the development of new drugs. In addition, this compound has been studied for its potential use as a biosensor and as a drug delivery system.

Mechanism of Action

The exact mechanism of action of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate is still being studied, but it is believed that it acts as an electron acceptor, which allows it to interact with biological molecules. In addition, this compound has been found to be capable of forming covalent bonds with proteins, which could be used to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been found to have an effect on the activity of enzymes, hormones, and other molecules in the body. For example, this compound has been found to increase the activity of certain enzymes, such as acetylcholinesterase, and to decrease the activity of other enzymes, such as caspase-3. In addition, this compound has been found to have an effect on the expression of certain genes, such as those involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate in lab experiments are that it is relatively easy to synthesize and is relatively stable. Furthermore, this compound has been found to have a wide range of biological activities, making it a useful tool for studying biological systems. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, this compound can be toxic in high concentrations, so it should be used with caution.

Future Directions

Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate has a wide range of potential applications, and there are many future directions for research. For example, this compound could be used to develop new drugs or to modulate the activity of existing drugs. In addition, this compound could be used as a biosensor or as a drug delivery system. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, such as hormones or proteins.

Synthesis Methods

Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate can be synthesized from methyl 4-methyl-2,5-dihydrothiophene-2-carboxylic acid (methyl 4-methyl-2,5-dihydrothiophene-2-carboxylateA) by a three-step process. First, methyl 4-methyl-2,5-dihydrothiophene-2-carboxylateA is reacted with sodium hydroxide to form this compound sodium salt. The sodium salt is then reacted with acetic acid to form this compound. Finally, the product is purified by recrystallization.

properties

IUPAC Name

methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-5-3-6(10-4-5)7(8)9-2/h3,6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRJCTJHBDUQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(SC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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